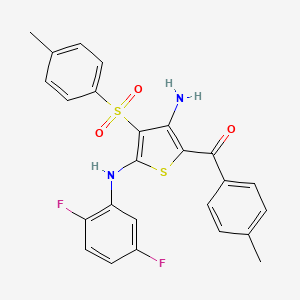

N2-(2,5-difluorophenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Description

N2-(2,5-difluorophenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a thiophene-based heterocyclic compound featuring a 2,5-difluorophenylamine substituent at the N2 position, a 4-methylbenzoyl group at C5, and a 4-methylbenzenesulfonyl moiety at C3.

Thiophene derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly in anticancer and antimicrobial applications . The presence of the 2,5-difluorophenyl group may enhance metabolic stability and binding affinity to biological targets, as seen in kinase inhibitors like those described in .

Properties

IUPAC Name |

[3-amino-5-(2,5-difluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F2N2O3S2/c1-14-3-7-16(8-4-14)22(30)23-21(28)24(34(31,32)18-10-5-15(2)6-11-18)25(33-23)29-20-13-17(26)9-12-19(20)27/h3-13,29H,28H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNNANHNPBZYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC(=C3)F)F)S(=O)(=O)C4=CC=C(C=C4)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(2,5-difluorophenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 498.6 g/mol. The compound features a thiophene core with multiple functional groups that influence its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C25H20F2N2O3S2 |

| Molecular Weight | 498.6 g/mol |

| CAS Number | 892299-67-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require precise control over conditions such as temperature and solvent choice to achieve high yields and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are employed to characterize the intermediates and final products.

Antimicrobial Properties

Research indicates that thiophene derivatives, including compounds similar to this compound, exhibit significant antimicrobial activity. Studies have shown that related compounds possess in vitro antibacterial effects against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The presence of electron-withdrawing groups like fluorine enhances the biological activity by affecting the electronic properties of the molecule.

Antitumor Activity

Thiophene-based compounds have been investigated for their antitumor properties. For instance, certain derivatives have demonstrated potent activity against human cancer cell lines, highlighting their potential as therapeutic agents in oncology . Structure-activity relationship studies suggest that modifications in the substituent positions can significantly enhance antitumor efficacy.

Anti-inflammatory Effects

Compounds with thiophene structures are also noted for their anti-inflammatory properties. The incorporation of specific functional groups can lead to enhanced inhibition of inflammatory pathways, making them candidates for developing anti-inflammatory drugs .

Case Studies

- Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of thiophene derivatives found that some compounds exhibited higher potency when chelated with metal ions compared to their free forms. This suggests that this compound could be explored further for metal complexation to enhance its antimicrobial properties .

- Antitumor Activity Evaluation : In a comparative study of various thiophene derivatives against cancer cell lines, it was observed that certain substitutions led to improved selectivity and potency against ovarian and lung cancer cells. This reinforces the need for detailed structure-activity relationship studies involving this compound .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with various aryl and acyl substituents. The chemical structure includes a thiophene ring substituted with difluorophenyl and benzoyl groups, which contribute to its unique properties.

Biological Activities

Recent studies have highlighted the potential biological activities of N2-(2,5-difluorophenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine, particularly in the following areas:

a. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, inhibitors targeting the vascular endothelial growth factor receptor (VEGFR) have shown promise in reducing tumor angiogenesis and growth .

b. Insecticidal Properties

The compound has been evaluated for its insecticidal activity against various pests. Structural modifications in similar compounds have resulted in significant insecticidal effects, suggesting that this compound could be developed into an effective pesticide .

Agrochemical Applications

Given its potential as an insecticide, this compound can be formulated into agrochemical products aimed at pest control. The stability and efficacy of such formulations are critical for agricultural applications.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. BA97773 (N2-(2,5-Difluorophenyl)-5-(4-Fluorobenzoyl)-3-(4-Methylbenzenesulfonyl)Thiophene-2,4-Diamine)

BA97773 () shares near-identical structural features with the target compound, differing only in the C5 benzoyl substituent (4-fluorobenzoyl vs. 4-methylbenzoyl). Key comparisons include:

- Molecular Weight : BA97773 (C₃₀H₂₀F₃N₂O₃S₂; MW 502.53) is slightly lighter than the target compound (C₃₁H₂₃F₂N₂O₃S₂; estimated MW ~516.6) due to fluorine’s lower atomic mass versus methyl.

- Biological Implications : Fluorine substitution often enhances bioavailability and metabolic stability, but methyl groups may improve hydrophobic interactions in binding pockets .

2.1.2. Thiophene Derivatives with Chloroacetamide Substituents

describes thiophene derivatives synthesized via nucleophilic substitution of chloroacetamides. For example, compound 4b (N-(4-acetamidophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide) demonstrated cytotoxicity against HepG2 cells (IC₅₀ = 0.5 µM when combined with sorafenib) . While the target compound lacks a chloroacetamide group, its sulfonyl and benzoyl substituents may similarly modulate cytotoxicity through interactions with cellular kinases or apoptosis pathways.

2.1.3. 1,2,4-Triazole Derivatives

highlights 1,2,4-triazole-thione derivatives (e.g., compounds 7–9) with 2,4-difluorophenyl and sulfonylphenyl groups. These compounds exhibit tautomerism (thione vs. thiol forms), which influences their reactivity and stability.

Functional Analogues: TRK Kinase Inhibitors

discloses pyrazolo[1,5-a]pyrimidine derivatives as TRK kinase inhibitors, featuring a 2,5-difluorophenyl group. Although structurally distinct from the target compound, the shared difluorophenyl moiety suggests a possible role in kinase inhibition. Such comparisons underscore the importance of fluorine in enhancing binding to ATP pockets or improving pharmacokinetics .

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Key Research Findings and Implications

Cytotoxicity Potential: Thiophene derivatives with sulfonyl groups () and chloroacetamides () show cytotoxic activity, suggesting the target compound’s sulfonyl and benzoyl groups could synergize in anticancer applications .

Kinase Inhibition : The 2,5-difluorophenyl group, common in TRK inhibitors (), may position the target compound as a candidate for kinase-targeted therapies .

Q & A

Q. What are the key considerations in synthesizing this thiophene derivative?

The synthesis involves sequential substitution and cyclization reactions. For example, substituting a difluorophenyl group onto a thiophene core requires careful control of reaction conditions (e.g., temperature, solvent polarity) to avoid side products like over-sulfonylation or incomplete acylation. Evidence from similar thiophene syntheses highlights the use of N-bromosuccinimide for halogenation and triethylamine as a base to stabilize intermediates . Characterization via NMR and IR spectroscopy is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are effective for structural validation?

- 1H/13C NMR : Resolves aromatic proton environments and substituent positions (e.g., distinguishing 4-methylbenzoyl vs. 4-methylbenzenesulfonyl groups).

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350-1150 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula .

Q. What computational tools predict binding modes with target proteins?

AutoDock Vina is recommended for docking studies due to its improved scoring function and parallel processing capabilities. It calculates grid maps automatically and clusters binding poses, enabling efficient screening of potential interactions (e.g., with kinases or sulfotransferases) .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation/acylation be resolved?

Regioselectivity is influenced by electronic and steric factors. For example:

- Electrophilic Aromatic Substitution : Electron-rich aromatic rings (e.g., 4-methylbenzoyl) direct sulfonylation to para positions.

- Lithiation Strategies : Deprotonation of acidic thiophene positions (e.g., adjacent to sulfur) using n-BuLi enables selective formylation .

- Protecting Groups : Temporary blocking of reactive sites (e.g., using tert-butyl groups) can prevent undesired substitutions .

Q. How to address discrepancies between docking predictions and experimental binding data?

- Validation : Cross-check docking results with molecular dynamics simulations to assess binding stability.

- Experimental Correlates : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.

- Structural Modifications : Introduce targeted mutations in the protein active site to validate predicted interactions .

Q. What strategies interpret conflicting NMR data from dynamic structural changes?

- Variable-Temperature NMR : Identify conformational exchange broadening (e.g., rotameric states of the difluorophenyl group).

- 2D NOESY : Detect through-space correlations to resolve overlapping signals.

- DFT Calculations : Simulate NMR chemical shifts for proposed conformers and compare with experimental data .

Q. How to design assays differentiating competitive vs. non-competitive inhibition?

- Enzyme Kinetics : Measure substrate saturation curves. Competitive inhibition increases , while non-competitive reduces .

- Crystallography : Co-crystallize the compound with the target enzyme to visualize binding sites.

- Analog Synthesis : Modify the sulfonyl group to test steric/electronic effects on inhibition .

Q. How to resolve contradictions between computational drug-likeness and pharmacokinetic data?

- Iterative Optimization : Adjust logP, solubility, and metabolic stability using in vitro assays (e.g., microsomal stability tests).

- QSAR Modeling : Corrogate structural features (e.g., sulfonamide groups) with bioavailability trends from existing datasets.

- Permeability Assays : Use Caco-2 cell models to predict intestinal absorption .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.